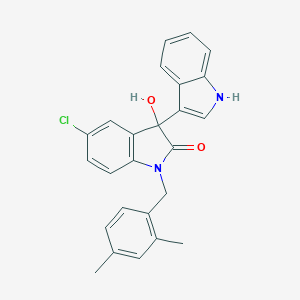

5'-chloro-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5'-chloro-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as SNS-032, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of proteins that regulate cell cycle progression, transcription, and DNA repair. SNS-032 has been shown to have potential as an anti-cancer agent, and is currently being investigated in preclinical and clinical studies.

Mécanisme D'action

5'-chloro-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one inhibits CDKs, specifically CDK2, CDK7, and CDK9. CDK2 is involved in cell cycle progression, while CDK7 and CDK9 are involved in transcription. By inhibiting these CDKs, this compound disrupts the normal functioning of cancer cells, leading to growth inhibition and apoptosis.

Biochemical and Physiological Effects

In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1, and to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5'-chloro-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in lab experiments is its specificity for CDKs, which allows for targeted inhibition of these proteins. However, one limitation is its potential toxicity, as it has been shown to cause dose-dependent toxicity in some cell lines.

Orientations Futures

There are several potential future directions for research on 5'-chloro-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One area of interest is in combination therapy, where this compound is used in combination with other anti-cancer agents to enhance its effectiveness. Another area of interest is in the development of novel formulations of this compound, such as liposomal or nanoparticle formulations, which may improve its pharmacokinetic profile and reduce toxicity. Finally, further research is needed to better understand the mechanism of action of this compound, and to identify biomarkers that may predict response to the drug in different cancer types.

Méthodes De Synthèse

5'-chloro-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one can be synthesized using a multi-step process involving the condensation of 2,4-dimethylbenzaldehyde with indole-2-carboxylic acid, followed by a series of reactions to introduce the chloro and hydroxy groups. The final product can be obtained through purification by column chromatography.

Applications De Recherche Scientifique

5'-chloro-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have potential as an anti-cancer agent, particularly in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL) and multiple myeloma. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis.

Propriétés

Formule moléculaire |

C25H21ClN2O2 |

|---|---|

Poids moléculaire |

416.9 g/mol |

Nom IUPAC |

5-chloro-1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |

InChI |

InChI=1S/C25H21ClN2O2/c1-15-7-8-17(16(2)11-15)14-28-23-10-9-18(26)12-20(23)25(30,24(28)29)21-13-27-22-6-4-3-5-19(21)22/h3-13,27,30H,14H2,1-2H3 |

Clé InChI |

RUPQOEALIIJGRD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O)C |

SMILES canonique |

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)

![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)

![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)

![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)

![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)

![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)

![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)

![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)

![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)

![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)